3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
Description
3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family This compound is characterized by the presence of a benzylthio group and an ethoxyphenyl group attached to the pyrazinone core
Properties
IUPAC Name |
3-benzylsulfanyl-1-(4-ethoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-17-10-8-16(9-11-17)21-13-12-20-18(19(21)22)24-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBWHGCNKDXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazinone core with benzylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the pyrazinone core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazinone core can be reduced to form dihydropyrazinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrazinones
Substitution: Substituted pyrazinones with different functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The benzylthio and ethoxyphenyl groups contribute to its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.
Interaction with Receptors: By binding to specific receptors, it can modulate cellular signaling pathways and affect cellular functions.
Generation of Reactive Oxygen Species (ROS): The compound may induce oxidative stress by generating ROS, leading to cell damage and apoptosis.
Comparison with Similar Compounds
3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
3-(benzylthio)-1-phenylpyrazin-2(1H)-one: Lacks the ethoxy group, which may affect its chemical properties and biological activities.
3-(methylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one: Contains a methylthio group instead of a benzylthio group, which may influence its reactivity and interactions with molecular targets.
1-(4-ethoxyphenyl)-3-(phenylthio)pyrazin-2(1H)-one: Has a phenylthio group instead of a benzylthio group, which may alter its binding affinity and specificity.
Biological Activity
3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is an organic compound belonging to the pyrazinone family. This compound is characterized by a unique structure that includes a benzylthio group and an ethoxyphenyl group, which contribute to its biological activity. Understanding its biological properties is crucial for potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-benzylsulfanyl-1-(4-ethoxyphenyl)pyrazin-2-one
- Molecular Formula : C₁₉H₁₈N₂O₂S
- Molecular Weight : 342.42 g/mol
The biological activity of 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one involves several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting metabolic pathways. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Receptor Interaction : It may modulate cellular signaling by binding to specific receptors, influencing various cellular functions.
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress, which can result in apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds structurally similar to 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one. For instance, derivatives with similar benzylthio groups have shown significant cytotoxic effects against various cancer cell lines.
These results indicate that compounds with similar functional groups can effectively inhibit cancer cell proliferation.
Enzyme Inhibition Studies
In vitro studies have shown that compounds with a pyrazinone core can act as potent inhibitors of interleukin-8 (IL8)-induced neutrophil chemotaxis, which is critical in inflammatory responses and autoimmune diseases. The inhibition of IL8 signaling pathways by such compounds suggests their potential therapeutic application in treating inflammatory conditions.
Synthetic Routes
The synthesis of 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one typically involves:
- Formation of the Pyrazinone Core : Cyclization of 2-aminopyrazine with ethyl acetoacetate.
- Introduction of the Benzylthio Group : Nucleophilic substitution using benzylthiol.
- Attachment of the Ethoxyphenyl Group : Friedel-Crafts acylation with 4-ethoxybenzoyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
